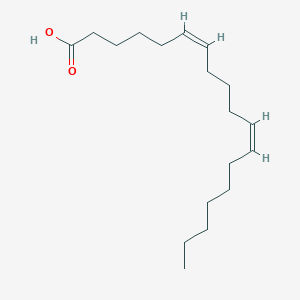![molecular formula C13H16N2O8S B1235854 acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate CAS No. 87238-52-6](/img/structure/B1235854.png)
acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate is a complex organic compound that belongs to the class of β-lactam antibiotics. This compound is characterized by its unique bicyclic structure, which includes a β-lactam ring fused to a thiazolidine ring. The presence of various functional groups, such as acetyloxymethyl, carbamoyloxymethyl, and hydroxyethyl, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the β-lactam ring: This step involves the reaction of an azetidinone derivative with a suitable acylating agent under basic conditions to form the β-lactam ring.
Introduction of the thiazolidine ring: The β-lactam intermediate is then reacted with a thiol compound to introduce the thiazolidine ring.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize side reactions and improve the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the β-lactam and thiazolidine rings can be reduced to form alcohols.
Substitution: The acetyloxymethyl and carbamoyloxymethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying β-lactam reactivity and synthesis.
Biology: The compound’s antibiotic properties make it a valuable tool for studying bacterial cell wall synthesis and resistance mechanisms.
Medicine: It serves as a lead compound for the development of new β-lactam antibiotics with improved efficacy and reduced resistance.
Industry: The compound is used in the production of various pharmaceutical formulations and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This disruption weakens the cell wall, leading to cell lysis and death. The compound’s unique structure allows it to bind effectively to a broad range of PBPs, making it a potent antibiotic.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar mechanism of action but a different structure.
Cephalosporin: A β-lactam antibiotic with a broader spectrum of activity and a different bicyclic structure.
Carbapenem: A β-lactam antibiotic with a more stable β-lactam ring, making it resistant to β-lactamase enzymes.
Uniqueness
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate is unique due to its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. Its ability to inhibit a wide range of penicillin-binding proteins makes it particularly effective against resistant bacterial strains.
Properties
CAS No. |
87238-52-6 |
|---|---|
Molecular Formula |
C13H16N2O8S |
Molecular Weight |
360.34 g/mol |
IUPAC Name |
acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8+,11-/m1/s1 |
InChI Key |
FZKGLCPKPZBGLX-ROXVQFJHSA-N |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O.O |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |
Synonyms |
FCE 22891 FCE-22891 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


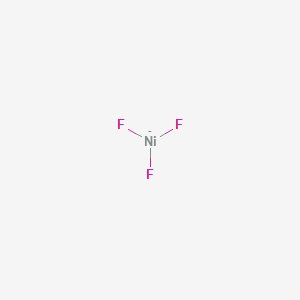
![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)
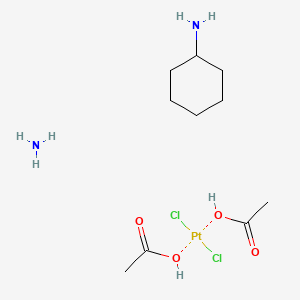
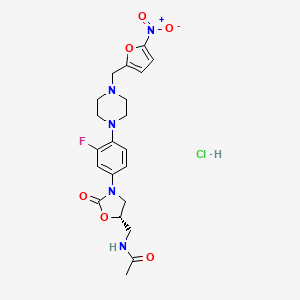
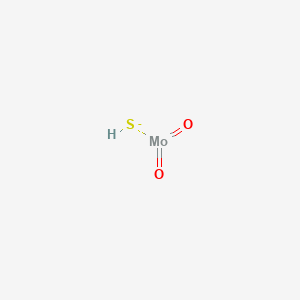
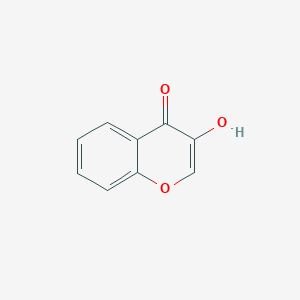

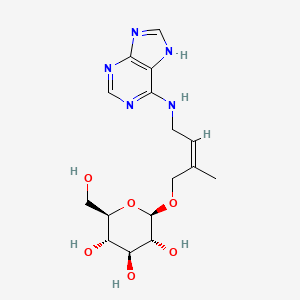

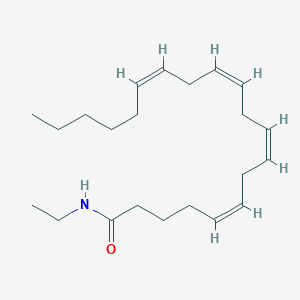
![N-[2-(2,3,4-trimethoxyphenyl)ethyl]-2-pyrazolo[1,5-a]pyridinecarboxamide](/img/structure/B1235793.png)
